(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid
Description
The compound (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid (hereafter referred to by its full IUPAC name) is a chiral, unsaturated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a biphenyl substituent. Its stereochemistry is defined by the (E)-configuration of the double bond and the (4R)-chirality center. This structure confers unique physicochemical properties, including enhanced rigidity from the conjugated double bond and lipophilicity from the tert-butyl and biphenyl moieties . The compound is structurally related to intermediates in pharmaceutical research, particularly in protease inhibitor development, where stereochemical precision and substituent bulk influence target binding .
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNUXJSXXIIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pentenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a suitable boronic acid and a palladium catalyst.
Addition of the Carbamate Group: The tert-butyl carbamate group is often introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tert-butyl chloroformate with a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amines or other substituted carbamates.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- CAS Number : 1012341-50-2
The structure includes a pentenoic acid backbone with a unique substitution pattern that enhances its biological activity. The presence of the biphenyl group is noteworthy as it can influence the compound's pharmacokinetics and pharmacodynamics.
Pharmaceutical Development
One of the primary applications of this compound is as an intermediate in the synthesis of Sacubitril , a neprilysin inhibitor used in heart failure therapies. Sacubitril has been shown to improve outcomes in patients with chronic heart failure by reducing hospitalization rates and cardiovascular mortality . The structural characteristics of (E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid make it an ideal candidate for further modifications to enhance efficacy and reduce side effects.
Antibacterial Research
Recent studies have indicated that compounds similar to this compound exhibit antibacterial properties. This opens avenues for research into new antibiotics derived from this scaffold .
Cancer Therapy
The biphenyl moiety present in the compound has been linked to potential anticancer activity. Research is ongoing to evaluate its effectiveness against various cancer cell lines, exploring mechanisms related to apoptosis induction and cell cycle arrest .
Case Study 1: Synthesis and Efficacy of Sacubitril
A detailed study on the synthesis of Sacubitril from this compound demonstrated that modifications to the original compound significantly improved bioavailability and therapeutic index in preclinical models .
Case Study 2: Antibacterial Activity Assessment
In vitro studies have shown that derivatives of this compound possess notable antibacterial activity against strains resistant to conventional antibiotics. These findings suggest a promising role for this compound in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of (E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several analogues, differing in stereochemistry, saturation, or substituents. Below is a detailed comparison:
Physicochemical and Functional Differences
The saturated analogue’s flexibility may improve solubility but reduce target affinity in enzyme-binding assays.
Stereochemical Impact: The (4R)-configuration in the target compound versus (4S) in the pentanoic acid analogue alters spatial orientation, affecting interactions with chiral binding pockets (e.g., proteases) .
Substituent Effects: The biphenyl group in both compounds increases lipophilicity, favoring membrane permeability. However, the tert-butyl group in the Boc-protected amine may hinder metabolic degradation compared to smaller substituents .
Biological Relevance :
- While the target compound and its saturated analogue are synthetic intermediates, methylofuran and catechins are natural products with roles in microbial metabolism and antioxidant activity, respectively .
Similarity Analysis Using Chemoinformatics
Graph-based structure comparison () and Tanimoto coefficients () quantify differences:
- The target compound and its saturated analogue share a high Tanimoto similarity (>0.85) due to identical substituents, differing only in backbone saturation and stereochemistry.
- In contrast, similarity with methylofuran or catechins is low (<0.3), reflecting divergent scaffolds and functional groups .
Biological Activity
(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid, also known by its CAS number 1012341-48-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C23H27NO4
- Molecular Weight : 381.47 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological pathways. Its activity is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain proteases and kinases, influencing cellular signaling pathways.
- Modulation of Receptor Activity : It has been shown to interact with G-protein coupled receptors (GPCRs), affecting neurotransmitter release and cellular responses.
1. Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro tests on breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM, likely due to apoptosis induction.
2. Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation:
- Mechanism : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
3. Neuroprotective Effects
Preliminary research suggests neuroprotective properties:
- Findings : Animal studies indicated that administration of the compound could mitigate damage following ischemic events in neural tissues.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high stereochemical purity in the (E,4r)-configured compound?
- Methodology : Utilize chiral auxiliaries or enantioselective catalysis, as demonstrated in structurally similar tert-butyloxycarbonyl (Boc)-protected intermediates (e.g., ethyl ester derivatives) . Key steps include controlling the (E)-alkene geometry via Wittig or Horner-Wadsworth-Emmons reactions and stereoselective amidation. Monitor reaction progress using chiral HPLC or polarimetry to confirm enantiomeric excess.
Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol) at 25–60°C. Analyze degradation products via LC-MS and compare with synthetic standards. Reference protocols from pharmacopeial guidelines for hydrolytic stability testing .
Q. What analytical techniques are most reliable for confirming the (E)-configuration of the pent-2-enoic acid moiety?
- Methodology : Combine nuclear Overhauser effect (NOE) NMR spectroscopy to assess spatial proximity of substituents around the double bond. Validate with X-ray crystallography if single crystals are obtainable. Compare experimental UV-Vis λmax with computational predictions (TD-DFT) for conjugated systems .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved when tested across different cell lines?
- Methodology : Perform dose-response assays with standardized cell viability protocols (e.g., MTT, ATP luminescence) and replicate under controlled oxygen tension and serum conditions. Use multivariate analysis to identify confounding variables (e.g., metabolic enzyme expression differences) . Cross-reference with proteomic profiling to map target engagement variability .
Q. What computational models predict the compound’s interaction with lipid membranes or protein targets?
- Methodology : Employ molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to study membrane permeability. For protein targets, perform docking studies (AutoDock Vina) followed by free-energy perturbation (FEP) calculations to refine binding affinity predictions. Validate with SPR or ITC binding assays .
Q. How does the biphenyl substituent influence the compound’s metabolic stability in hepatic microsomes?
- Methodology : Incubate the compound with human/rat liver microsomes and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS). Compare with analogues lacking the biphenyl group to isolate substituent effects .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound as a building block?
- Methodology : Use low-temperature coupling conditions (0–4°C) with HOBt/DIC activation. Monitor racemization via Marfey’s reagent derivatization and LC-MS. Optimize resin swelling with DCM/DMF mixtures to reduce steric hindrance .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodology : Design pharmacokinetic (PK) studies to measure bioavailability, plasma protein binding, and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC50 with achievable in vivo concentrations. Adjust dosing regimens or formulate prodrugs to enhance exposure .
Q. What orthogonal techniques validate the compound’s purity when HPLC and NMR data conflict?
- Methodology : Perform elemental analysis (C, H, N) to confirm stoichiometry. Use differential scanning calorimetry (DSC) to detect polymorphic impurities. Apply 2D LC-MS (e.g., HILIC-RP) to resolve co-eluting contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
